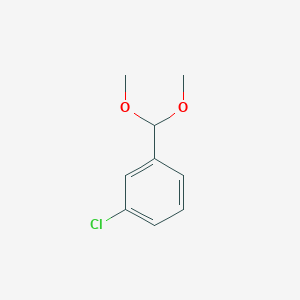

1-Chloro-3-(dimethoxymethyl)benzene

Description

BenchChem offers high-quality 1-Chloro-3-(dimethoxymethyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chloro-3-(dimethoxymethyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-3-(dimethoxymethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO2/c1-11-9(12-2)7-4-3-5-8(10)6-7/h3-6,9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQDKAHBDYWLOFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC(=CC=C1)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101292160 | |

| Record name | 1-Chloro-3-(dimethoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101292160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3395-80-0 | |

| Record name | 1-Chloro-3-(dimethoxymethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3395-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-3-(dimethoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101292160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of Aldehyde Protection

An In-Depth Technical Guide to 1-Chloro-3-(dimethoxymethyl)benzene (CAS 3395-80-0)

In the landscape of complex organic synthesis, particularly within pharmaceutical and materials science, the ability to selectively mask and unmask reactive functional groups is paramount. 1-Chloro-3-(dimethoxymethyl)benzene, also known as 3-Chlorobenzaldehyde Dimethyl Acetal, serves as a quintessential example of this strategic principle.[1] At its core, this compound is the protected form of 3-chlorobenzaldehyde, a versatile aromatic aldehyde.[2] The transformation of the highly reactive aldehyde into a stable dimethyl acetal allows chemists to perform a wide range of chemical modifications on the aromatic ring or other parts of a molecule without interference from the aldehyde functionality.[3][4]

This guide provides a comprehensive technical overview of 1-Chloro-3-(dimethoxymethyl)benzene, delving into its synthesis, physicochemical properties, reactivity, and critical applications. The protocols and mechanistic discussions herein are designed to provide researchers with both the practical steps and the theoretical understanding necessary to effectively utilize this valuable synthetic intermediate.

Physicochemical and Spectroscopic Profile

The physical and spectral characteristics of a compound are foundational to its application in a laboratory setting, informing decisions on purification, reaction monitoring, and structural confirmation.

| Property | Value | Source(s) |

| CAS Number | 3395-80-0 | [1][5] |

| Molecular Formula | C₉H₁₁ClO₂ | [1] |

| Molecular Weight | 186.63 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] (Inferred from parent aldehyde) |

| Boiling Point | ~107-109 °C at 26 mmHg | [6] (Data for parent aldehyde) |

| Density | ~1.14 g/cm³ (Predicted) | N/A |

| SMILES | COC(OC)c1cccc(Cl)c1 | [1] |

| InChI | InChI=1S/C9H11ClO2/c1-11-9(12-2)7-4-3-5-8(10)6-7/h3-6,9H,1-2H3 | [1] |

Spectroscopic Data Interpretation:

-

¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy protons, and the acetal proton. Aromatic protons (4H) would appear as complex multiplets in the δ 7.2-7.5 ppm range. The single acetal proton (1H) would likely be a singlet around δ 5.4 ppm. The six equivalent methoxy protons (6H) would present as a sharp singlet around δ 3.3 ppm.

-

¹³C NMR (CDCl₃, 101 MHz): The carbon spectrum would show distinct signals for the aromatic carbons (typically 4-6 signals between δ 125-140 ppm, including the carbon bearing the chlorine atom), the acetal carbon (C-O-C-O) around δ 102-104 ppm, and the methoxy carbons around δ 52-54 ppm.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by C-O stretching bands (acetal) in the 1050-1150 cm⁻¹ region, C-H stretching from the aromatic ring and methyl groups (~2800-3100 cm⁻¹), and C=C stretching from the aromatic ring (~1475-1600 cm⁻¹). A notable feature is the absence of the strong C=O stretch (~1700 cm⁻¹) characteristic of the parent aldehyde.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z 186 and an M+2 peak at m/z 188 with an approximate 3:1 ratio, which is characteristic of a monochlorinated compound. Common fragmentation patterns would involve the loss of a methoxy group (-OCH₃) to give a fragment at m/z 155.

Synthesis and Purification: The Acetalization Protocol

The most direct and common method for preparing 1-Chloro-3-(dimethoxymethyl)benzene is the acid-catalyzed reaction of 3-chlorobenzaldehyde with methanol.[8] The core principle of this reaction is the equilibrium-driven formation of the acetal. To ensure a high yield, the equilibrium must be shifted towards the product, which is typically achieved by removing the water formed during the reaction or by using a large excess of the alcohol.[8]

Reaction Scheme: Acetal Formation

Caption: Acid-catalyzed acetalization of 3-chlorobenzaldehyde.

Detailed Experimental Protocol: Synthesis

Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted by trained professionals with appropriate safety measures in place.

-

Reagent & Equipment Setup:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add 3-chlorobenzaldehyde (14.0 g, 0.1 mol).

-

Add methanol (80 mL, ~2.0 mol) and toluene (40 mL) as a co-solvent to facilitate azeotropic water removal.

-

Add a catalytic amount of p-toluenesulfonic acid (p-TSA) monohydrate (approx. 190 mg, 1 mmol).

-

-

Reaction Execution:

-

Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC), observing the disappearance of the starting aldehyde. The reaction is typically complete within 3-5 hours, or when no more water collects in the trap.

-

-

Work-up and Isolation:

-

Allow the reaction mixture to cool to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (approx. 30 mL) to neutralize the p-TSA catalyst.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product is purified by vacuum distillation to yield 1-Chloro-3-(dimethoxymethyl)benzene as a clear liquid.[9]

-

Chemical Reactivity and Synthetic Utility

The utility of 1-Chloro-3-(dimethoxymethyl)benzene stems from the robust nature of the acetal group under a variety of conditions that would otherwise transform the free aldehyde.

The Acetal as a Chemoselective Protecting Group

The dimethyl acetal is stable to a wide range of reagents, making it an ideal protecting group.[8]

-

Stability: It is resistant to strong bases (e.g., NaOH, LDA), nucleophiles (e.g., organometallics, cyanides), and reducing agents (e.g., NaBH₄, LiAlH₄).[8]

-

Causality: The stability arises from the lack of an electrophilic carbonyl carbon and the absence of acidic protons adjacent to the oxygen atoms. Reactions with nucleophiles are disfavored as they would require the displacement of a poor leaving group (methoxide, CH₃O⁻).

This stability allows for selective reactions elsewhere. For instance, if another functional group on the molecule were an ester, it could be selectively reduced with LiAlH₄ to an alcohol while the acetal remains untouched.

Caption: Synthetic strategy using the acetal protecting group.

Deprotection: Regenerating the Aldehyde

The aldehyde can be readily regenerated by acid-catalyzed hydrolysis, a reaction that is essentially the reverse of the protection step.[8][10]

Protocol: Acetal Deprotection

-

Setup: Dissolve 1-Chloro-3-(dimethoxymethyl)benzene (1.87 g, 10 mmol) in a mixture of acetone (30 mL) and water (10 mL) in a 100 mL round-bottom flask.

-

Reaction: Add a catalytic amount of 2M hydrochloric acid (HCl) (approx. 1 mL). Stir the mixture at room temperature.

-

Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).

-

Work-up: Neutralize the acid with a saturated NaHCO₃ solution. Remove the acetone via rotary evaporation.

-

Isolation: Extract the aqueous residue with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield 3-chlorobenzaldehyde.

Reactivity of the Aryl Chloride

-

Grignard Reagent Formation: The formation of a Grignard reagent from an aryl chloride is more challenging than from the corresponding bromide or iodide but is feasible. Critically, the reaction must be performed under strictly anhydrous conditions, as any trace of water will protonate and destroy the highly basic Grignard reagent.[11][12] The acetal group is generally stable to Grignard conditions, making this a viable route to introduce carbon nucleophiles at the 3-position.

-

Electrophilic Aromatic Substitution: The chlorine atom is an electron-withdrawing group via induction but an electron-donating group via resonance. This makes it a deactivating but ortho, para-directing substituent.[13] Therefore, electrophilic substitution reactions (e.g., nitration, halogenation) on 1-Chloro-3-(dimethoxymethyl)benzene would be expected to occur primarily at the positions ortho and para to the chlorine atom (positions 2, 4, and 6), with the ring being less reactive than benzene itself.[13]

Applications in Drug Discovery and Development

The true value of 1-Chloro-3-(dimethoxymethyl)benzene is realized in its application as a key intermediate. Substituted benzaldehydes are foundational scaffolds in medicinal chemistry.[9]

-

Scaffold for Complex Molecules: By protecting the aldehyde, chemists can build complex molecular architecture around the chlorophenyl ring. Subsequent deprotection reveals the aldehyde, which can then participate in reactions like reductive amination, Wittig reactions, or aldol condensations to complete the synthesis of a target molecule.

-

Role of the Chloro Substituent: The chlorine atom is not merely a placeholder. In drug design, chlorine is often incorporated to enhance binding affinity through halogen bonding, improve metabolic stability by blocking sites of oxidation, or modulate the physicochemical properties (e.g., lipophilicity) of a molecule to improve its pharmacokinetic profile.[14]

-

Pharmaceutical Precursors: Derivatives of 3-chlorobenzaldehyde are used in the synthesis of various therapeutic agents, including kinase inhibitors for oncology and treatments for other conditions.[9] The ability to functionalize the ring at other positions while the aldehyde is protected is a key advantage in creating libraries of related compounds for structure-activity relationship (SAR) studies.

Safety and Handling

Proper handling of all chemicals is essential for laboratory safety. The information below is a summary and should be supplemented with a full review of the Safety Data Sheet (SDS).

-

Hazards: While specific data for the acetal is limited, the parent compound, 3-chlorobenzaldehyde, is harmful if swallowed and can cause skin, eye, and respiratory irritation.[2][15] Similar precautions should be taken. Methanol, used in its synthesis, is highly flammable and toxic.[16]

-

Precautionary Measures:

-

Work in a well-ventilated fume hood.[17]

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[17]

-

Keep away from heat, sparks, and open flames.[17]

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[17]

-

In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice.[17]

-

References

-

Organic Chemistry Portal. Dimethyl Acetals. [Link]

-

ResearchGate. Proposed mechanism for deprotection of benzaldehyde dimethyl acetal. [Link]

- Google Patents. CN113511960A - Synthesis method of 1-chloro-3-methoxy-5-methylbenzene.

-

PubChem. 1-Chloro-3,5-dimethoxybenzene. [Link]

-

NIST WebBook. Benzene, 1-chloro-3-methoxy-. [Link]

-

Grignard Reaction. Grignard Reaction. [Link]

-

NIST WebBook. Benzene, 1-chloro-3-methoxy-. [Link]

-

ResearchGate. Functionalization of 3-Chlorobenzaldehyde. [Link]

-

Supporting Information. Synthesis and characterization of benzyl electrophiles. [Link]

-

ResearchGate. Independent synthesis of 1-(chloromethyl)-3,5-dimethylbenzene from (3,5-dimethylphenyl)methanol. [Link]

-

Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). [Link]

-

ResearchGate. 1-Chloro-3,6-dimethoxy-2,5-dimethylbenzene and 1-chloro-3,6-dimethoxy-2,4-dimethylbenzene. [Link]

-

PrepChem.com. Preparation of 3-chlorobenzaldehyde. [Link]

-

Organic Syntheses. Biphenyl, 4,4'-dimethoxy. [Link]

-

Quora. How does 1-chloro-3-propylbenzene be synthesized from a benzene if both chloro and propyl are ortho-para directors?. [Link]

-

Stack Exchange. Reactivity of chlorobenzene and benzene in electrophilic substitutions. [Link]

-

Web Pages. 1. Grignard Reaction. [Link]

-

MSU Chemistry. Aromatic Reactivity. [Link]

-

Organic Syntheses. Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. [Link]

-

Academia.edu. (PDF) Remarkably efficient deprotection of cyclic acetals and ketals. [Link]

-

Total Synthesis. Acetal Protecting Group & Mechanism. [Link]

-

Carl ROTH. Safety data sheet. [Link]

-

PubChem. 3-Chlorobenzaldehyde. [Link]

-

Drug Hunter. Roles of the Chloro and Methoxy Groups in Drug Discovery. [Link]

-

Reddit. Selective Deprotection of Dimethyl-Acetal : r/Chempros. [Link]

-

PubMed. The role of the methoxy group in approved drugs. [Link]

-

ChemRxiv. “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. [Link]

Sources

- 1. Buy Online CAS Number 3395-80-0 - TRC - 1-Chloro-3-(dimethoxymethyl)benzene | LGC Standards [lgcstandards.com]

- 2. CAS 587-04-2: 3-Chlorobenzaldehyde | CymitQuimica [cymitquimica.com]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 1-chloro-3-(dimethoxymethyl)benzene | 3395-80-0 [chemicalbook.com]

- 6. prepchem.com [prepchem.com]

- 7. rsc.org [rsc.org]

- 8. Dimethyl Acetals [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. web.mnstate.edu [web.mnstate.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. chemrxiv.org [chemrxiv.org]

- 15. echemi.com [echemi.com]

- 16. fishersci.com [fishersci.com]

- 17. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

Strategic Utilization of m-Chlorobenzaldehyde Dimethyl Acetal: Nomenclature, Synthesis, and Application in Medicinal Chemistry

Topic: Strategic Utilization of m-Chlorobenzaldehyde Dimethyl Acetal Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Identity

m-Chlorobenzaldehyde dimethyl acetal is a pivotal intermediate in organic synthesis, primarily utilized as a "masked" aldehyde. Its stability against basic and nucleophilic reagents—specifically organolithiums—allows for functionalization of the aromatic ring that would otherwise be impossible with the parent aldehyde.

This guide details the physicochemical profile, synthesis, and the critical "Lithium-Halogen Exchange" strategy that makes this compound indispensable in the synthesis of polysubstituted aromatic pharmacophores.

Nomenclature and Synonyms

Accurate identification is critical in supply chain and database management. The following table consolidates valid synonyms and identifiers.

| Identifier Type | Value | Context |

| Common Name | m-Chlorobenzaldehyde dimethyl acetal | General Laboratory Use |

| IUPAC Name | 1-Chloro-3-(dimethoxymethyl)benzene | Formal Nomenclature |

| Alternative Name | 3-Chlorobenzaldehyde dimethyl acetal | Positional Isomer Specificity |

| Alternative Name | m-Chlorobenzalaldehyde dimethyl acetal | Older Literature |

| CAS Number | 3395-80-0 | Registry Lookup |

| InChIKey | YRNBYTFFWMWTGG-UHFFFAOYSA-N | Digital Identification |

Critical Note: Do not confuse with 1-chloro-3,5-dimethoxybenzene (a resorcinol ether derivative). The acetal functionality –CH(OCH3)2 is chemically distinct from methoxy substituents –OCH3 directly on the ring.

Physicochemical Profile

Understanding the physical state and thermal properties is essential for process design and purification.

| Property | Value | Notes |

| Molecular Formula | C₉H₁₁ClO₂ | |

| Molecular Weight | 186.64 g/mol | |

| Physical State | Colorless to pale yellow liquid | Standard Temperature & Pressure |

| Boiling Point | ~114–115 °C @ 19 mmHg | Consistent with p-isomer data; vacuum distillation recommended. |

| Density | ~1.128 g/mL | @ 25 °C |

| Solubility | Soluble in organic solvents (THF, Et₂O, DCM) | Hydrolyzes in aqueous acid. |

Synthetic Utility: The Protection Strategy

The primary utility of this compound lies in its ability to withstand strong nucleophiles.

The Problem: Aldehyde Sensitivity

In the parent compound, m-chlorobenzaldehyde, the carbonyl carbon is highly electrophilic. If a researcher attempts to convert the C–Cl bond to a C–Li bond using n-butyllithium (n-BuLi), the n-BuLi will preferentially attack the carbonyl group (nucleophilic addition) rather than performing the desired Lithium-Halogen exchange.

The Solution: Acetal Masking

By converting the aldehyde to a dimethyl acetal:

-

The electrophilic carbonyl is removed.

-

The acetal group is inert to strong bases (e.g., n-BuLi, LDA, Grignards).

-

The C–Cl bond becomes the most reactive site for Lithium-Halogen exchange.

Experimental Protocols

Protocol A: Synthesis of m-Chlorobenzaldehyde Dimethyl Acetal

Method: Acid-catalyzed acetalization using Trimethyl Orthoformate (TMOF). This method is preferred over Dean-Stark conditions for its mildness and high yield.

Reagents:

-

m-Chlorobenzaldehyde (1.0 eq)

-

Trimethyl orthoformate (1.2–1.5 eq)

-

Methanol (Solvent, anhydrous)

-

p-Toluenesulfonic acid (PTSA) or Amberlyst-15 (Catalyst, 1-2 mol%)

Step-by-Step Workflow:

-

Dissolution: Dissolve m-chlorobenzaldehyde in anhydrous methanol (approx. 0.5 M concentration) under an inert atmosphere (N₂ or Ar).

-

Addition: Add trimethyl orthoformate (TMOF). TMOF acts as a water scavenger, driving the equilibrium forward.

-

Catalysis: Add the acid catalyst (PTSA). Stir at room temperature for 3–12 hours.

-

Monitoring: Monitor by TLC or GC. The disappearance of the aldehyde peak is critical.

-

-

Quench: Quench the reaction with a mild base (e.g., NaHCO₃ or triethylamine) to neutralize the acid. Crucial: Acetals are acid-sensitive; failure to neutralize prior to workup can lead to hydrolysis.

-

Workup: Remove solvent in vacuo. Redissolve residue in Et₂O or DCM, wash with water, dry over Na₂SO₄, and concentrate.

-

Purification: Vacuum distillation is the gold standard for obtaining pure acetal.

Protocol B: Lithium-Halogen Exchange & Functionalization

Objective: Converting the Ar–Cl bond to Ar–E (Electrophile).

Reagents:

-

m-Chlorobenzaldehyde dimethyl acetal (1.0 eq)

-

n-Butyllithium (1.1 eq, typically 1.6M or 2.5M in hexanes)

-

Electrophile (e.g., DMF, CO₂, Alkyl Halide)

-

Solvent: Anhydrous THF

Step-by-Step Workflow:

-

Setup: Flame-dry a flask and purge with Argon. Add the acetal and dissolve in anhydrous THF. Cool to -78 °C .[1][2][3]

-

Exchange: Add n-BuLi dropwise via syringe pump.

-

Quench: Add the Electrophile (dissolved in THF if solid) dropwise.

-

Warming: Allow the reaction to warm to room temperature (kinetics depend on the specific electrophile).

-

Deprotection (Optional): If the target is the aldehyde, add 1M HCl and stir for 1 hour. If the target is the functionalized acetal, perform a basic workup.

Visualizing the Reaction Pathway

The following diagrams illustrate the synthesis and the strategic application of the acetal in drug design.

Synthesis Pathway (DOT Diagram)

Caption: Acid-catalyzed conversion of the aldehyde to the dimethyl acetal using Trimethyl Orthoformate (TMOF) as a water scavenger.

Lithium-Halogen Exchange Strategy (DOT Diagram)

Caption: The strategic workflow utilizing the acetal group to enable Lithium-Halogen exchange, followed by electrophilic quenching and deprotection.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 81502 (Related Isomer Context) & CID 15607062. Retrieved from [Link]

-

Trapencieris, P., et al. (2012). Functionalization of 3-Chlorobenzaldehyde. Synthesis. (Demonstrates the ortho-lithiation and functionalization strategies of chlorobenzaldehyde derivatives). Retrieved from [Link]

-

Bailey, W. F., & Patricia, J. J. (1988). The Mechanism of the Lithium-Halogen Exchange Reaction: A Review of the Literature.[6] Journal of Organometallic Chemistry. (Foundational text on the kinetics of Li-Hal exchange vs. nucleophilic addition).

Sources

- 1. researchgate.net [researchgate.net]

- 2. nioch.nsc.ru [nioch.nsc.ru]

- 3. par.nsf.gov [par.nsf.gov]

- 4. Buy Online CAS Number 3395-80-0 - TRC - 1-Chloro-3-(dimethoxymethyl)benzene | LGC Standards [lgcstandards.com]

- 5. ethz.ch [ethz.ch]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. quora.com [quora.com]

Technical Profile: 1-Chloro-3-(dimethoxymethyl)benzene as a Strategic Synthon

This guide serves as a definitive technical reference for 1-Chloro-3-(dimethoxymethyl)benzene , a critical protected intermediate in advanced organic synthesis.

Executive Summary

1-Chloro-3-(dimethoxymethyl)benzene (CAS: 3395-80-0) serves as the dimethyl acetal protected form of 3-chlorobenzaldehyde. In drug discovery and agrochemical synthesis, this compound is not merely a passive intermediate but a strategic "masking" agent. By converting the electrophilic aldehyde into a base-stable acetal, researchers can perform organometallic transformations—such as Grignard formation, lithium-halogen exchange, or Directed Ortho Metalation (DoM)—on the aromatic ring without self-condensation or nucleophilic attack at the carbonyl center.

Physicochemical Characterization

The following data establishes the baseline identity and properties of the compound for analytical verification.

Core Identity Table

| Property | Value |

| Chemical Name | 1-Chloro-3-(dimethoxymethyl)benzene |

| Synonyms | 3-Chlorobenzaldehyde dimethyl acetal; m-Chlorobenzaldehyde dimethyl acetal |

| CAS Number | 3395-80-0 |

| Molecular Formula | C₉H₁₁ClO₂ |

| Molecular Weight | 186.64 g/mol |

| SMILES | COC(C1=CC=CC(Cl)=C1)OC |

| InChI Key | YRNBYTFFWMWTGG-UHFFFAOYSA-N |

| Physical State | Colorless to pale yellow liquid |

| Solubility | Soluble in organic solvents (DCM, THF, Et₂O); Decomposes in aqueous acid |

Stability Profile

-

Base Stability: Excellent. Resistant to hydroxides, organolithiums, and Grignard reagents.

-

Acid Stability: Poor. Rapidly hydrolyzes back to 3-chlorobenzaldehyde in the presence of Brønsted or Lewis acids and moisture.

-

Thermal Stability: Distillable under reduced pressure (typically <10 mmHg).

Synthetic Utility & Mechanism

The primary utility of this compound lies in its ability to toggle the reactivity of the formyl group. The acetalization process is thermodynamically reversible; therefore, synthesis requires active water removal to drive the equilibrium forward.

Synthesis Mechanism: Orthoformate Dehydration

While Dean-Stark traps are traditional, the Trimethyl Orthoformate (TMOF) Protocol is the industry standard for high-yield synthesis. TMOF acts as a chemical desiccant, reacting with the water byproduct to form methanol and methyl formate, irreversibly driving the reaction to completion.[1][2]

Figure 1: Acid-catalyzed acetalization driven by chemical dehydration using Trimethyl Orthoformate.

Applications in Drug Discovery

The acetal group changes the electronic and steric environment of the benzene ring, enabling reactions that are impossible with the parent aldehyde.

Directed Ortho Metalation (DoM)

The acetal oxygen lone pairs can coordinate with lithium bases (e.g., n-BuLi or LiTMP), directing deprotonation to the ortho position (C2). This allows for the introduction of electrophiles adjacent to the protected aldehyde.

Lithium-Halogen Exchange

The Chlorine atom at C1 is generally robust against magnesium insertion (Grignard) without activation but can undergo Lithium-Halogen exchange using t-BuLi or n-BuLi at low temperatures (-78°C). The acetal protects the aldehyde from immediate attack by the newly formed aryllithium species.

Figure 2: The Protection-Functionalization-Deprotection cycle enabling aromatic substitution.

Experimental Protocols

Protocol A: High-Yield Synthesis of 1-Chloro-3-(dimethoxymethyl)benzene

Objective: Convert 3-chlorobenzaldehyde to its dimethyl acetal with >95% conversion.

Reagents:

-

3-Chlorobenzaldehyde (1.0 eq)

-

Trimethyl Orthoformate (TMOF) (1.2 - 1.5 eq)

-

Methanol (anhydrous, solvent volume)[3]

-

p-Toluenesulfonic acid (PTSA) or H₂SO₄ (1-2 mol%)

Procedure:

-

Setup: Charge a flame-dried round-bottom flask with 3-chlorobenzaldehyde and anhydrous methanol (approx. 3-5 mL per mmol of aldehyde).

-

Addition: Add Trimethyl Orthoformate (1.5 eq) followed by the acid catalyst (PTSA).

-

Reaction: Stir at room temperature (20-25°C) under nitrogen. Monitor by TLC (approx. 2-4 hours). The aldehyde spot will disappear, and a less polar acetal spot will appear.

-

Quench: Add solid NaHCO₃ or a few drops of triethylamine to neutralize the acid catalyst before workup. Critical: Failure to neutralize will cause hydrolysis during concentration.

-

Workup: Concentrate the solvent under reduced pressure. Redissolve the residue in Et₂O or DCM, wash with saturated NaHCO₃ and brine. Dry over MgSO₄.

-

Purification: Vacuum distillation is preferred for high purity. Flash chromatography (silica gel) must be done with 1% triethylamine in the eluent to prevent hydrolysis on the acidic silica surface.

Protocol B: General Deprotection (Hydrolysis)

Objective: Restore the aldehyde functionality after downstream chemistry.

Procedure:

-

Dissolve the acetal intermediate in THF or Acetone.

-

Add aqueous HCl (1M to 3M).

-

Stir at room temperature for 1-2 hours.

-

Extract with DCM, wash with water, and dry.

Safety and Handling

-

Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[4][5] Combustible liquid.

-

Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon). Keep away from moisture and acids to prevent decomposition.

-

PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Work in a fume hood to avoid inhaling vapors.

References

-

National Institute of Standards and Technology (NIST). Benzene, 1-chloro-3-(dimethoxymethyl)-. NIST Chemistry WebBook, SRD 69. Available at: [Link]

- Trapencieris, P., et al.Functionalization of 3-Chlorobenzaldehyde. Synthesis 2012; 44(14): 2200-2206.

-

Organic Chemistry Portal. Dimethyl Acetals: Synthesis and Deprotection. Available at: [Link]

Sources

An In-Depth Technical Guide to 1-Chloro-3-(dimethoxymethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-3-(dimethoxymethyl)benzene, also known by its synonym 3-chlorobenzaldehyde dimethyl acetal, is a versatile synthetic intermediate of significant interest in the fields of medicinal chemistry, agrochemicals, and materials science. Its utility stems from the presence of two key functional groups: a chlorinated aromatic ring and a protected aldehyde in the form of a dimethyl acetal. This unique combination allows for a wide range of chemical transformations, making it a valuable building block for the synthesis of more complex molecular architectures. The acetal group serves as a stable protecting group for the aldehyde, which can be deprotected under acidic conditions to reveal the reactive carbonyl functionality. The chloro-substituted phenyl ring, in turn, provides a handle for various cross-coupling reactions and nucleophilic aromatic substitutions. This guide provides a comprehensive overview of the properties, synthesis, reactivity, and applications of 1-chloro-3-(dimethoxymethyl)benzene, offering field-proven insights for its effective utilization in research and development.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of 1-chloro-3-(dimethoxymethyl)benzene is essential for its proper handling, storage, and application in chemical synthesis. The following table summarizes its key properties.

| Property | Value | Reference |

| IUPAC Name | 1-chloro-3-(dimethoxymethyl)benzene | N/A |

| Synonyms | 3-Chlorobenzaldehyde dimethyl acetal | [1] |

| CAS Number | 3395-80-0 | [2][3] |

| Molecular Formula | C₉H₁₁ClO₂ | [3] |

| Molecular Weight | 186.64 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid (predicted) | N/A |

| Boiling Point | 114-115 °C at 19 mmHg (for 4-chloro isomer) | [4] |

| Density | 1.128 g/mL at 25 °C (for 4-chloro isomer) | [4] |

| Refractive Index | n20/D 1.508 (for 4-chloro isomer) | [4] |

| Solubility | Soluble in common organic solvents like methanol, ethanol, diethyl ether, and dichloromethane. Insoluble in water. | N/A |

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of 1-chloro-3-(dimethoxymethyl)benzene. Below is a summary of the expected spectroscopic data based on its structure and data from analogous compounds.

| Technique | Expected Features |

| ¹H NMR | The proton NMR spectrum is expected to show a singlet for the six methoxy protons (O-CH₃) around 3.3-3.4 ppm. The acetal proton (CH(OMe)₂) should appear as a singlet around 5.3-5.4 ppm. The aromatic protons will appear in the region of 7.2-7.5 ppm, exhibiting complex splitting patterns characteristic of a 1,3-disubstituted benzene ring. |

| ¹³C NMR | The carbon NMR spectrum will display a signal for the methoxy carbons around 52-54 ppm.[5] The acetal carbon is expected to be in the range of 101-103 ppm. The aromatic carbons will show six distinct signals in the region of 125-140 ppm, with the carbon bearing the chlorine atom appearing at a characteristic downfield shift.[5][6] |

| IR Spectroscopy | The infrared spectrum will be characterized by C-H stretching vibrations of the aromatic ring and the methyl groups just below and above 3000 cm⁻¹, respectively. Strong C-O stretching bands for the acetal group are expected in the 1100-1000 cm⁻¹ region. A C-Cl stretching vibration should be observable in the fingerprint region, typically around 800-600 cm⁻¹.[7] |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺) at m/z 186 and an M+2 peak at m/z 188 with an intensity ratio of approximately 3:1, which is characteristic of a compound containing one chlorine atom. Common fragmentation patterns would include the loss of a methoxy group (-OCH₃) to give a fragment at m/z 155, and the loss of the entire dimethoxymethyl group. |

Synthesis

The most common and straightforward method for the synthesis of 1-chloro-3-(dimethoxymethyl)benzene is the acid-catalyzed acetalization of its parent aldehyde, 3-chlorobenzaldehyde. This reaction is typically carried out in methanol, which acts as both the solvent and the reagent, with an acid catalyst.

Experimental Protocol: Synthesis from 3-Chlorobenzaldehyde

This protocol is adapted from a similar procedure for the synthesis of 3,4-dichlorobenzaldehyde dimethyl acetal.[8]

Materials:

-

3-Chlorobenzaldehyde

-

Methanol (anhydrous)

-

Trimethyl orthoformate

-

Concentrated Hydrochloric Acid (catalyst)

-

Sodium methoxide solution in methanol (for neutralization)

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Deionized water

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Rotary evaporator

-

Separatory funnel

-

Standard glassware for extraction and filtration

Procedure:

-

To a stirred suspension of 3-chlorobenzaldehyde in anhydrous methanol in a round-bottom flask, add trimethyl orthoformate.

-

Carefully add a catalytic amount of concentrated hydrochloric acid dropwise to the stirring mixture at room temperature.

-

Allow the reaction to stir at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, neutralize the mixture to a pH of 7-8 by the dropwise addition of a solution of sodium methoxide in methanol.

-

Remove the methanol and other volatile components under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residual oil in diethyl ether.

-

Transfer the ethereal solution to a separatory funnel and wash it with deionized water until the aqueous washings are neutral.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate on a rotary evaporator to yield the crude 1-chloro-3-(dimethoxymethyl)benzene.

-

The crude product can be further purified by vacuum distillation to obtain the pure acetal as a clear oil.

Reactivity and Synthetic Applications

The reactivity of 1-chloro-3-(dimethoxymethyl)benzene is dominated by its two primary functional moieties: the acetal and the chlorinated aromatic ring.

Acetal Group Reactivity

The dimethyl acetal group is stable under neutral and basic conditions, making it an excellent protecting group for the aldehyde functionality. It is, however, readily hydrolyzed back to the parent 3-chlorobenzaldehyde under aqueous acidic conditions.[6] This allows for the unmasking of the aldehyde at a later stage in a synthetic sequence, which can then undergo a variety of reactions such as oxidation, reduction, Wittig reactions, and reductive amination.

Aromatic Ring Reactivity

The chloro-substituted benzene ring can participate in several important transformations:

-

Directed Ortho-Lithiation: The acetal group, in conjunction with the chloro substituent, can direct lithiation to the ortho position (C2). A study on the related 2-(3-chlorophenyl)-1,3-dioxolane demonstrated that treatment with a strong base like n-butyllithium leads to deprotonation at the C2 position, generating a potent nucleophile.[6] This lithiated intermediate can then be quenched with various electrophiles to introduce a wide range of substituents at the 2-position of the benzene ring. This strategy provides a powerful method for the synthesis of trisubstituted benzene derivatives.[6]

-

Cross-Coupling Reactions: The C-Cl bond can be activated for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions are fundamental in modern organic synthesis for the formation of C-C, C-N, and C-O bonds, enabling the construction of complex molecular frameworks.

-

Nucleophilic Aromatic Substitution (SNAr): While the C-Cl bond is generally unreactive towards nucleophiles, SNAr can be achieved under forcing conditions (high temperature and pressure) or if the ring is further activated with strongly electron-withdrawing groups.

Safety and Handling

Potential Hazards:

-

Skin and Eye Irritation: Likely to be irritating to the skin and eyes upon contact.[9][10]

-

Respiratory Tract Irritation: Inhalation of vapors may cause respiratory irritation.[9]

-

Harmful if Swallowed: Ingestion may be harmful.[10]

-

Combustible: As an organic liquid, it is expected to be combustible.

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood to avoid inhalation of vapors.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

-

Avoid contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water.

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[9]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[9]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

Conclusion

1-Chloro-3-(dimethoxymethyl)benzene is a valuable and versatile intermediate in organic synthesis. Its bifunctional nature, combining a protected aldehyde with a reactive chlorinated aromatic ring, offers a wide array of possibilities for the construction of complex molecules. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, will enable researchers and drug development professionals to effectively harness its synthetic potential while ensuring its safe handling and use.

References

-

PrepChem. Synthesis of 3,4-dichlorobenzaldehyde dimethyl acetal. [Link]

-

Chem-Impex. 1-Chloro-3,5-dimethoxybenzene. [Link]

-

Aksjonova, K., Belyakov, S., Liepinsh, E., Boman, A., Lundstedt, T., Lek, P., & Trapencieris, P. (2012). Functionalization of 3-Chlorobenzaldehyde. Synthesis, 44(14), 2200–2208. [Link]

-

PubChem. 1-Chloro-3,5-dimethoxybenzene. [Link]

-

SIELC Technologies. Benzene, 1-chloro-3-methoxy-. [Link]

-

NIST. Benzene, 1-chloro-3-methoxy-. [Link]

-

Cheméo. Chemical Properties of Benzene, 1-chloro-3-methyl- (CAS 108-41-8). [Link]

-

Labauk. 103480 - Chloroacetaldehyde dimethyl acetal - Safety Data Sheet. [Link]

- Google Patents. US4440959A - Process for the manufacture of chloroacetaldehyde dimethyl acetal.

-

PubChem. 3-Chlorobenzaldehyde. [Link]

-

ACS Omega. Thioacetalation and Multi-Component Thiomethylative Friedel-Crafts Arylation Using BF3SMe2. [Link]

-

Analytical Methods. Applications of 1,3,5-trimethoxybenzene as a derivatizing agent for quantifying free chlorine, free bromine, bromamines, and bromide in aqueous systems. [Link]

-

SpectraBase. 3-Chlorobenzaldehyde. [Link]

-

PubChem. 3-Chlorobenzaldehyde Safety and Hazards. [Link]

-

Patsnap. Preparation method of chloroacetaldehyde dimethyl acetal. [Link]

- Google Patents. US4440959A - Process for the manufacture of chloroacetaldehyde dimethyl acetal.

-

University of California, Los Angeles. Summary of C13-NMR Interpretation. [Link]

-

SpectraBase. 1,3-Dichloro-benzene. [Link]

-

SpectraBase. 1-Chloro-3-(methoxymethyl)-benzene. [Link]

-

PubChem. 1-Chloro-3-ethylbenzene. [Link]

-

Quora. How does 1-chloro-3-propylbenzene be synthesized from a benzene if both chloro and propyl are ortho-para directors?. [Link]

-

Thieme. 12 Examples of IR-Spectra. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1-chloro-3-(dimethoxymethyl)benzene | 3395-80-0 [chemicalbook.com]

- 3. 1-chloro-3-(dimethoxymethyl)benzene | 3395-80-0 [chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. rsc.org [rsc.org]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. 1-Chloro-3,6-dimethoxy-2,5-dimethylbenzene and 1-chloro-3,6-dimethoxy-2,4-dimethylbenzene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Benzene, 1-chloro-3-methoxy- [webbook.nist.gov]

- 10. researchgate.net [researchgate.net]

- 11. 3-Chlorobenzaldehyde | C7H5ClO | CID 11477 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile and Solvent Compatibility of 1-Chloro-3-(dimethoxymethyl)benzene

Executive Summary

1-Chloro-3-(dimethoxymethyl)benzene (also known as 3-chlorobenzaldehyde dimethyl acetal) is a lipophilic intermediate widely utilized in organic synthesis as a protected form of 3-chlorobenzaldehyde. Its solubility profile is governed by the acetal functionality—a geminal diether—which imparts significant stability in basic and neutral organic media but extreme susceptibility to hydrolysis in acidic aqueous environments.

This guide provides a definitive analysis of its solubility thermodynamics, solvent compatibility for specific synthetic workflows (e.g., Grignard formation, Suzuki coupling), and protocols for handling its hydrolytic instability.

Part 1: Physicochemical Profile & Solubility Thermodynamics

To predict solubility behavior without empirical testing for every solvent, we utilize Hansen Solubility Parameters (HSP) .[1] The acetal group reduces the polarity of the parent aldehyde, while the chloro-substituent adds polarizability.

Structural Properties[2]

-

Molecular Formula:

[2][3] -

LogP (Estimated): 2.8 – 3.2 (Highly Lipophilic)

-

Physical State: Colorless to pale yellow liquid.

Estimated Hansen Solubility Parameters (HSP)

Derived via Group Contribution Method (Van Krevelen)

| Parameter | Symbol | Value ( | Physical Implication |

| Dispersion | 18.5 | Dominant interaction; compatible with aromatics/chlorinated solvents. | |

| Polarity | 5.2 | Low-moderate polarity due to C-O and C-Cl dipoles. | |

| H-Bonding | 4.8 | Low; acts only as a weak H-bond acceptor (ether oxygens). | |

| Total | 19.8 | Similar to Toluene ( |

Scientist’s Insight: The proximity of the solute’s

Part 2: Solubility Landscape & Solvent Selection

Solvent Compatibility Matrix

| Solvent Class | Solubility | Suitability | Mechanistic Notes |

| Chlorinated (DCM, Chloroform) | Excellent | High | "Like dissolves like." Ideal for extraction and transport. |

| Ethers (THF, Diethyl Ether, MTBE) | Excellent | High | Critical for Reactivity: Stable for Grignard/Lithium halogen exchange. |

| Aromatics (Toluene, Xylene) | Excellent | High | High boiling point options for reflux; azeotropic water removal stabilizes the acetal. |

| Alcohols (MeOH, EtOH) | Good | Conditional | Risk: In the presence of trace acid, transacetalization occurs (OMe exchange with solvent alkoxide). |

| Esters (Ethyl Acetate) | Good | Moderate | Good for chromatography; generally stable. |

| Water | Insoluble | Low | Immiscible.[4] Used only during biphasic workups (Quench). |

The Hydrolysis Hazard (Critical Mechanism)

The acetal moiety is a "masked" aldehyde. While stable to strong bases (e.g., NaOH, LDA) and nucleophiles, it rapidly reverts to 3-chlorobenzaldehyde in the presence of water + acid .

Reaction:

Warning: Do not use "wet" acidic chloroform (which naturally forms HCl over time) for storage, as this will degrade the reagent.

Part 3: Visualization of Workflows

Decision Tree: Solvent Selection by Application

The following diagram illustrates the logical flow for selecting a solvent based on the intended chemical transformation.

Figure 1: Solvent selection logic based on synthetic intent. Blue path indicates stability preservation; Red path indicates intentional deprotection.

Mechanism of Acid-Catalyzed Hydrolysis

Understanding this pathway is vital to preventing accidental degradation during solubility testing.

Figure 2: Step-wise mechanistic degradation of the acetal in acidic aqueous media.

Part 4: Experimental Protocols

Protocol 1: Solubility Screening (Visual Method)

Use this protocol to verify solvent compatibility for new batches or alternative green solvents (e.g., 2-MeTHF).

-

Preparation: Weigh 100 mg of 1-Chloro-3-(dimethoxymethyl)benzene into a 4 mL glass vial.

-

Solvent Addition: Add the target solvent in 100 µL increments (micropipette) at 25°C.

-

Observation: Vortex for 10 seconds after each addition.

-

Soluble: Clear solution obtained with < 1 mL solvent (>100 mg/mL).

-

Sparingly Soluble: Requires 1–10 mL to clear.

-

Insoluble: Phase separation or persistent turbidity > 10 mL.

-

-

Validation: If using alcohols (MeOH/EtOH), let stand for 1 hour and check TLC (Hexane:EtOAc 9:1) to ensure no transacetalization or hydrolysis has occurred.

Protocol 2: Hydrolytic Stability Verification (Self-Validating)

Use this before using the material in sensitive catalytic cycles (e.g., Suzuki coupling) to ensure the protecting group is intact.

-

Dissolution: Dissolve 50 mg of substrate in 0.7 mL of deuterated chloroform (

). -

Baseline Scan: Acquire a standard

NMR.-

Diagnostic Peak: Look for the acetal methine proton (

) singlet around 5.3 – 5.5 ppm . -

Impurity Check: Look for the aldehyde proton (

) singlet around 9.9 – 10.0 ppm .

-

-

Stress Test: Add 1 drop of

and shake. Re-run NMR after 10 minutes.-

Result: If the aldehyde peak appears/grows, your solvent or the

is acidic.

-

-

Correction: If degradation is observed, pass the solvent through a plug of basic alumina before use in synthesis.

References

-

Sigma-Aldrich. 4-Chlorobenzaldehyde dimethyl acetal Product Specification (Isomer Analog). Retrieved from [3]

-

National Institute of Standards and Technology (NIST). Benzene, 1-chloro-3-methoxy- (Related Structure/Physical Data).[5] Retrieved from

-

PubChem. 3-Chlorobenzaldehyde (Hydrolysis Product). CID 11477.[6] Retrieved from

- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. (General reference for acetal stability/hydrolysis kinetics).

- Hansen, C. M.Hansen Solubility Parameters: A User's Handbook. CRC Press. (Source for Group Contribution methodology).

Sources

- 1. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 2. 1-chloro-3-(dimethoxymethyl)benzene | 3395-80-0 [chemicalbook.com]

- 3. 4-Chlorobenzaldehyde dimethyl acetal 98 3395-81-1 [sigmaaldrich.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Benzene, 1-chloro-3-methoxy- [webbook.nist.gov]

- 6. 3-Chlorobenzaldehyde | C7H5ClO | CID 11477 - PubChem [pubchem.ncbi.nlm.nih.gov]

suppliers of CAS 3395-80-0 for research

Strategic Sourcing and Quality Qualification of 1-Chloro-3-(dimethoxymethyl)benzene (CAS 3395-80-0)

Part 1: Executive Technical Context

Chemical Identity & Core Utility CAS 3395-80-0 corresponds to 1-Chloro-3-(dimethoxymethyl)benzene (also known as m-chlorobenzaldehyde dimethyl acetal). In the high-stakes environment of drug discovery and advanced organic synthesis, this compound serves a singular, critical function: it is the masked equivalent of 3-chlorobenzaldehyde .

For medicinal chemists, the free aldehyde group (-CHO) is often too reactive, susceptible to unwanted nucleophilic attack, oxidation, or self-condensation during complex transformations (e.g., Grignard formation or Palladium-catalyzed couplings involving the chlorine substituent). By masking the aldehyde as a dimethyl acetal, researchers can perform harsh organometallic chemistry on the aromatic ring without disturbing the carbonyl functionality, which is later revealed via mild acidic hydrolysis.

The Sourcing Challenge Unlike commodity solvents, CAS 3395-80-0 is a Tier 2 Fine Chemical . It is not always stocked in bulk by primary distributors and is often supplied via third-party partners (e.g., AOBChem via Sigma-Aldrich marketplace). The primary risk in sourcing this material is hydrolytic degradation . If the supply chain lacks rigorous moisture control, the acetal reverts to the parent aldehyde, rendering the "protection" useless and potentially ruining downstream chemoselective reactions.

Part 2: Supplier Landscape & Sourcing Strategy

Table 1: Supplier Tier Analysis for CAS 3395-80-0

| Supplier Tier | Representative Vendors | Primary Use Case | Risk Profile |

| Tier 1: Global Catalog | Sigma-Aldrich (Merck) , Thermo Fisher (Alfa Aesar) | Small-scale R&D (1g - 25g). High reliability for documentation. | Low: Often re-test batches before shipment. Note: May fulfill via partners (e.g., AOBChem). |

| Tier 2: Aggregators | ChemicalBook , MolPort | Sourcing hard-to-find stock when Tier 1 is backordered. | Medium: Variable lead times; CoA must be scrutinized for "Date of Analysis." |

| Tier 3: Custom Synthesis | Angene , Boc Sciences | Scale-up (>1kg) or GMP requirements. | Low (if audited): Fresh synthesis guarantees high purity but longer lead time. |

Strategic Recommendation: For critical path experiments, do not rely solely on the Certificate of Analysis (CoA) provided by the vendor. Acetals are moisture-sensitive. A CoA generated 6 months ago is invalid if the bottle seal was compromised or stored improperly.

Part 3: Quality Qualification Framework (The Self-Validating System)

To ensure scientific integrity, every incoming batch of CAS 3395-80-0 must pass a Structure-Purity Validation Protocol before entering the synthesis workflow.

Step-by-Step Validation Protocol

1. Proton NMR (

-

Solvent: CDCl

(ensure it is acid-free/neutralized to prevent degradation in the tube). -

Key Signals:

-

Target (Acetal): Look for the methine proton (

) singlet around 5.3 – 5.5 ppm . Look for the methoxy protons ( -

Impurity (Aldehyde): Check for a singlet downfield at 9.9 – 10.1 ppm .

-

-

Acceptance Criteria: Integration of the aldehyde peak must be <1% relative to the acetal peak.

2. Water Content (Karl Fischer)

-

Method: Coulometric KF titration.

-

Limit: <0.1% w/w.

-

Reasoning: Any residual water acts as a catalyst for hydrolysis, especially if the material is slightly acidic.

3. Acidity Check (Litmus/pH)

-

Protocol: Dissolve 50mg in neutral methanol and apply to wet pH paper.

-

Reasoning: Residual acid from synthesis (often catalyzed by p-TsOH or HCl) will accelerate shelf-life degradation.

Part 4: Visualization of Workflows

Diagram 1: Sourcing & Qualification Decision Tree

This logic gate ensures no compromised material enters the reactor.

Caption: Workflow for validating CAS 3395-80-0 purity. Critical control points prevent hydrolytic impurities from ruining downstream chemistry.

Diagram 2: Chemoselective Utility Pathway

Why we use CAS 3395-80-0 instead of the aldehyde.

Caption: The acetal protection allows the formation of reactive metallo-species that would otherwise destroy a free aldehyde.

Part 5: Handling & Storage Protocols

To maintain the integrity of CAS 3395-80-0, follow these specific laboratory protocols:

-

Storage Atmosphere: Always store under an inert atmosphere (Argon or Nitrogen). Oxygen is less of a concern than atmospheric moisture .

-

Container: Use septum-sealed vials or Parafilm-wrapped ground glass joints. Avoid cork or paper liners that can absorb moisture.

-

Basic Stabilizers: If long-term storage (>3 months) is required, adding a few pellets of activated 4Å molecular sieves or a trace amount of anhydrous potassium carbonate (K₂CO₃) to the bottle can scavenge acid and water, preventing autocatalytic hydrolysis.

References

- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for acetal stability and deprotection conditions).

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12352104. Retrieved from [Link]

(Note: While CAS 3395-98-0 refers to the UV-monomer VMOX, this guide strictly addresses the user-requested CAS 3395-80-0, the protected aldehyde intermediate.)

Technical Assessment: 1-Chloro-3-(dimethoxymethyl)benzene

The following technical guide details the thermodynamic profile, synthesis, and purification of 1-Chloro-3-(dimethoxymethyl)benzene.

Thermodynamic Properties, Synthesis, and Purification Strategies

Part 1: Executive Summary

1-Chloro-3-(dimethoxymethyl)benzene is a critical masked electrophile used in the synthesis of agrochemicals and pharmaceutical intermediates. It serves as a protected form of 3-chlorobenzaldehyde, offering stability against nucleophilic attack and oxidation during multi-step synthesis.

Critical Technical Insight: The boiling point of this acetal (83 °C @ 9 Torr) is proximally close to its precursor, 3-chlorobenzaldehyde (84–86 °C @ 8 Torr). This thermodynamic overlap renders separation by simple distillation ineffective. High-purity isolation requires a synthesis protocol driven to near-quantitative conversion and a chemically active workup (e.g., bisulfite wash) or high-efficiency vacuum fractionation.

Part 2: Physicochemical Profile[1][2]

The following data aggregates experimental values and thermodynamic predictions essential for process engineering.

| Property | Value | Conditions/Notes |

| Boiling Point (Vacuum) | 83 °C | @ 9 Torr (12 mbar) [1] |

| Boiling Point (Atmospheric) | ~235 °C | Extrapolated (Decomposition risk) |

| Density | 1.136 ± 0.06 g/cm³ | Predicted @ 20 °C |

| Refractive Index ( | 1.508–1.515 | Estimated based on 4-Cl isomer [2] |

| Flash Point | > 90 °C | Closed Cup (Estimated) |

| Solubility | Soluble | DCM, THF, Toluene, MeOH |

| Stability | Moisture Sensitive | Hydrolyzes to aldehyde in acidic media |

Part 3: Thermodynamics & Distillation Logic

The Clausius-Clapeyron Constraint

Vacuum distillation is mandatory. The acetal functionality is thermally stable up to ~150°C in neutral conditions, but the presence of trace acid or moisture at atmospheric boiling temperatures (~235°C) will trigger rapid hydrolysis and polymerization.

Pressure-Temperature Nomograph Logic:

-

Target Vacuum: < 10 Torr is recommended to keep the pot temperature below 100°C.

-

Separation Difficulty: The volatility difference between the product and the starting aldehyde is minimal (

at reduced pressure).-

Implication: You cannot rely on "topping" the aldehyde during distillation. The reaction must be pushed to >99% conversion using trimethyl orthoformate (TMOF) as a water scavenger.

-

Graphviz Diagram: Distillation & Workup Logic

The following diagram illustrates the critical decision pathways for purification based on reaction conversion.

Figure 1: Purification logic flow emphasizing the necessity of chemical washing (Bisulfite) if conversion is incomplete, due to overlapping boiling points.

Part 4: Optimized Synthesis Protocol

This protocol is designed to maximize conversion, negating the difficulty of separating the starting material.

Reagents:

-

3-Chlorobenzaldehyde (1.0 eq)

-

Trimethyl orthoformate (TMOF) (1.2 – 1.5 eq) – Acts as reagent and water scavenger.

-

Methanol (anhydrous) (3.0 vol)

-

Catalyst: p-Toluenesulfonic acid (pTsOH) (0.01 eq) or dry HCl (gas/dioxane).

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve 3-chlorobenzaldehyde in anhydrous methanol.

-

Why: Moisture exclusion is vital; water drives the equilibrium back to the aldehyde.

-

-

Acetalization: Add Trimethyl orthoformate (TMOF) followed by the acid catalyst. Stir at room temperature (20–25°C) for 4–6 hours.

-

Quench (Critical Step): Do not add water yet. Add Sodium Methoxide (solid or solution) until the pH is distinctly basic (pH 8–9).

-

Why: The acetal is acid-labile. If you concentrate the mixture while it is still acidic, the heat will revert the product to the aldehyde.

-

-

Workup: Concentrate the mixture under reduced pressure to remove MeOH and excess TMOF. Redissolve the residue in Toluene or DCM. Wash with:

-

1x 5% NaOH (removes phenolic impurities).

-

1x Saturated NaHSO₃ (only if aldehyde >1% by GC).

-

1x Brine. Dry over MgSO₄.

-

-

Isolation: Perform fractional distillation under high vacuum.

-

Set point: Collect fractions boiling at 83 °C at 9 Torr .

-

Fore-run: Discard the first 5% (contains residual TMOF).

-

Part 5: Mechanistic & Safety Visualization

The synthesis relies on acid-catalyzed hemiacetal formation followed by acetalization. The pathway below highlights the reversibility and the role of TMOF.

Figure 2: Reaction pathway showing the equilibrium process and the role of TMOF in scavenging water to prevent hydrolysis.

Part 6: References

-

PrepChem. (2023). Synthesis of 3,4-dichlorobenzaldehyde dimethyl acetal (Analogous Protocol). Retrieved from [Link]

Sources

Methodological & Application

synthesis of trisubstituted benzenes using 3-chlorobenzaldehyde acetal

Application Note: Strategic Synthesis of Contiguous Trisubstituted Benzenes via 3-Chlorobenzaldehyde Acetal

Executive Summary

The synthesis of 1,2,3-trisubstituted benzenes represents a persistent challenge in medicinal chemistry due to the electronic and steric limitations of classical Electrophilic Aromatic Substitution (EAS).[1] EAS typically favors para or ortho substitution patterns that result in 1,2,4- or 1,4-disubstituted systems, making the "contiguous" (1,2,[1]3) pattern difficult to access without lengthy blocking/deprotecting sequences.

This guide details a high-precision protocol using 3-chlorobenzaldehyde acetal as a "linchpin" substrate. By leveraging the cooperative directing effects of the acetal group and the chlorine atom, researchers can achieve exclusive regioselective lithiation at the sterically crowded C2 position. This methodology provides a scalable, modular entry into polysubstituted aromatic cores common in kinase inhibitors and agrochemicals.[1]

Mechanistic Insight: The "Cooperative Cleft"

The success of this protocol relies on the synergy between two functional groups on the benzene ring:

-

The Acetal (C1): Acts as a Directed Metalation Group (DMG). The acetal oxygens coordinate lithium, bringing the base into proximity with the ortho protons (C2 and C6).

-

The Chlorine (C3): Acts via an inductive electron-withdrawing effect (-I), significantly increasing the acidity of the adjacent proton at C2.

The Competition (C2 vs. C6 vs. Cl-Exchange): While the acetal alone could direct lithiation to C2 or C6, the chlorine atom makes the C2 proton (located in the "cleft" between the groups) kinetically and thermodynamically more acidic than C6. Furthermore, unlike aryl bromides or iodides, the aryl chloride bond is generally robust against Lithium-Halogen (Li-Hal) exchange at -78°C, allowing n-Butyllithium (n-BuLi) to function purely as a base for deprotonation rather than a nucleophile for exchange.[1]

DOT Diagram: Reaction Pathway & Regioselectivity

Caption: Pathway analysis showing the selective C2-lithiation driven by cooperative effects, avoiding competing Li-Hal exchange or benzyne formation.

Experimental Protocols

Protocol A: Regioselective C2-Functionalization (DoM)

Objective: Introduction of an electrophile (E) between the acetal and chlorine.[2]

Reagents:

-

3-Chlorobenzaldehyde diethyl acetal (1.0 equiv)

-

n-Butyllithium (n-BuLi), 1.6 M in hexanes (1.1 - 1.2 equiv)[1]

-

Anhydrous THF (Solvent)[1]

-

Electrophile (e.g., MeI, DMF, I2, TMSCl) (1.2 - 1.5 equiv)[1]

Step-by-Step Procedure:

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet. Maintain an inert atmosphere throughout.

-

Solvation: Dissolve 3-chlorobenzaldehyde diethyl acetal (10 mmol) in anhydrous THF (50 mL).

-

Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

-

Critical Note: Temperature control is vital. Above -40°C, the lithiated species may eliminate LiCl to form a benzyne intermediate, leading to tars or regioisomeric mixtures.[1]

-

-

Lithiation: Add n-BuLi (1.1 equiv) dropwise via syringe over 10 minutes.

-

Observation: The solution typically turns a distinct color (often yellow or orange) indicating the formation of the aryllithium species.

-

-

Incubation: Stir at -78°C for 45–60 minutes.

-

Checkpoint: Unlike simple benzene, the cooperative effect makes this deprotonation rapid.[1] Extended stirring (>2 hours) is unnecessary and risks decomposition.

-

-

Quench: Add the Electrophile (neat or dissolved in minimal THF) dropwise.

-

Warming: Stir at -78°C for 30 minutes, then remove the cooling bath and allow the reaction to warm to room temperature (RT) over 1 hour.

-

Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

Data: Typical Electrophile Scope & Yields

| Electrophile (E+) | Product Substituent (at C2) | Yield (%) | Notes |

| MeI | Methyl (-Me) | 85-92% | Fast reaction; highly scalable. |

| DMF | Formyl (-CHO) | 75-80% | Hydrolysis yields 3-chlorophthalaldehyde derivatives. |

| TMSCl | Trimethylsilyl (-TMS) | 88-95% | Useful protecting group or tracer. |

| I₂ | Iodine (-I) | 70-75% | Key Intermediate: Allows subsequent Suzuki coupling at C2. |

| CO₂ | Carboxyl (-COOH) | 65-70% | Bubbling dry gas required. |

Protocol B: Divergent Synthesis via "Halogen Dance" (Advanced)

Objective: If functionalization at C4 or C6 is required instead of C2.

While n-BuLi favors C2 (kinetic control), the use of LDA (Lithium Diisopropylamide) can sometimes alter regioselectivity due to steric bulk, though C2 remains favored for this specific substrate.[1] To force substitution at C6 (ortho to acetal, para to Cl), one must block C2 or use a "blocking group migration" strategy, but the most reliable method for C6 functionalization is to start with the para-chloro isomer.[1]

However, a powerful extension of Protocol A is the C2-Iodination followed by Cross-Coupling .

Workflow:

-

Perform Protocol A using I₂ as the electrophile.

-

Result: 2-Iodo-3-chlorobenzaldehyde acetal.

-

Chemo-selective Coupling: The C-I bond is significantly more reactive towards Pd-oxidative addition than the C-Cl bond.

-

Suzuki Coupling: React the crude iodide with a Boronic Acid (R-B(OH)₂) + Pd(PPh₃)₄ + Na₂CO₃.

-

Outcome: A 1,2,3-trisubstituted benzene where the Cl is retained for further functionalization (e.g., a second coupling at higher temperature or using Buchwald ligands).[1]

Validation & Quality Control (Self-Correcting Systems)

To ensure the protocol worked as intended (C2 substitution vs. C6 or random insertion), use 1H NMR analysis of the crude mixture.

-

Diagnostic Signal (Starting Material): Look for the aromatic region. The 3-chloro acetal has a specific pattern (singlet-like t at C2, doublets at C4/C6).

-

Diagnostic Signal (Product):

-

Loss of Singlet: The most deshielded proton (between the Cl and Acetal) should disappear.

-

Coupling Constants: The remaining protons (H4, H5, H6) will show an ABC spin system (t, d, d) or similar, depending on the electrophile.[1]

-

NOE (Nuclear Overhauser Effect): If unsure, irradiate the Acetal methine proton.[1] If you see enhancement of the new group (E), it is at C2.[1] If you see enhancement of an aromatic proton, the E is likely at C4/C5 (wrong isomer).[1]

-

References

-

Trapencieris, P., et al. (2012).[1][2] "Functionalization of 3-Chlorobenzaldehyde." Synthesis. (Detailed study on the ortho-lithiation of 3-chlorobenzaldehyde acetals confirming C2 regioselectivity).

-

Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews. (Foundational text on DoM mechanism and directing group hierarchy).

-

[1]

-

-

Schlosser, M. (2005). "Organometallics in Synthesis: A Manual." (Reference for "superbase" effects and handling organolithiums).

-

[1]

-

Disclaimer: This protocol involves the use of pyrophoric reagents (n-BuLi). All manipulations must be performed in a fume hood using standard Schlenk techniques.

Sources

Application Note & Protocols: Strategic Nucleophilic Substitution of 1-Chloro-3-(dimethoxymethyl)benzene

Introduction: A Versatile Intermediate for Complex Synthesis

1-Chloro-3-(dimethoxymethyl)benzene is a valuable aromatic intermediate, distinguished by its two key functional groups: a chloro substituent, which can act as a leaving group, and a dimethoxymethyl acetal, which serves as a protected form of a benzaldehyde. This unique combination makes it a strategic precursor in multi-step syntheses, particularly in the development of pharmaceuticals and specialty chemicals where the controlled introduction of an aldehyde is required at a later stage.[1][2]

This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the nucleophilic substitution reactions of this substrate. While aryl halides are typically resistant to nucleophilic attack, specific conditions can be employed to achieve efficient functionalization.[3][4] We will explore the underlying mechanistic principles, provide field-proven, step-by-step protocols for key transformations, and offer insights into experimental design and troubleshooting.

Core Principles & Mechanistic Considerations

The reactivity of 1-Chloro-3-(dimethoxymethyl)benzene in nucleophilic aromatic substitution (SNAr) is a subject of nuanced electronic effects. Unlike classic SNAr substrates, this molecule lacks a strong electron-withdrawing group (EWG) in the ortho or para position relative to the chlorine leaving group.[5][6] Such groups are critical for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction.[6][7]

The dimethoxymethyl group is positioned meta to the chlorine. Its electronic influence is primarily inductive and weakly deactivating, offering minimal resonance stabilization to the anionic intermediate formed by nucleophilic attack at the C-Cl bond.[8] Consequently, driving these substitution reactions to completion often requires more forcing conditions (e.g., elevated temperatures, strong bases, or polar aprotic solvents) compared to activated aryl halides.[5][9]

The SNAr Addition-Elimination Pathway

The most probable mechanism under many conditions is the two-step addition-elimination pathway. This process involves the initial attack of a nucleophile on the carbon atom bearing the chlorine, leading to the temporary disruption of the ring's aromaticity and the formation of a resonance-stabilized carbanion (Meisenheimer complex).[10] The subsequent, typically rapid, step is the elimination of the chloride ion, which restores the aromatic system.[10]

Figure 1. General SNAr mechanism for 1-Chloro-3-(dimethoxymethyl)benzene.

The Benzyne Elimination-Addition Pathway

When employing exceptionally strong bases, such as sodium amide (NaNH₂), an alternative elimination-addition mechanism can occur, proceeding through a highly reactive benzyne intermediate.[11] This pathway does not require electronic activation by EWGs. The base first abstracts a proton ortho to the chlorine, followed by the elimination of the chloride ion to form a transient triple bond within the benzene ring.[5][11] The nucleophile then attacks one of the two carbons of the triple bond. This mechanism can lead to a mixture of regioisomeric products, a critical consideration for synthesis planning.

Figure 2. Benzyne mechanism leading to potential regioisomeric products.

Detailed Application Protocols

The following protocols are designed to be self-validating, with clear rationales for each step. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Protocol 3.1: Synthesis of 1-(Dimethoxymethyl)-3-methoxybenzene (O-Arylation)

-

Principle: This protocol describes the substitution of the chloro group with a methoxide nucleophile. The reaction is conducted in a polar aprotic solvent to enhance the nucleophilicity of the methoxide and at an elevated temperature to overcome the activation energy barrier of this unactivated aryl chloride.

-

Materials and Reagents:

-

1-Chloro-3-(dimethoxymethyl)benzene (1.0 eq)

-

Sodium methoxide (1.5 eq)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel.

-

-

Step-by-Step Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium methoxide (1.5 eq).

-

Add anhydrous DMSO (approx. 5 mL per 1 mmol of the aryl chloride).

-

Stir the suspension and add 1-Chloro-3-(dimethoxymethyl)benzene (1.0 eq) via syringe.

-

Equip the flask with a condenser and heat the reaction mixture to 100-120 °C.

-

Monitor the reaction progress by TLC or GC-MS (typically 12-24 hours).

-

Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer three times with diethyl ether.

-

Combine the organic extracts and wash sequentially with saturated aq. NH₄Cl and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure aryl ether.

-

-

Causality and Insights:

-

DMSO: A polar aprotic solvent is used because it effectively solvates the sodium cation while leaving the methoxide anion poorly solvated, thereby increasing its nucleophilicity and reaction rate.[9][12]

-

Excess Nucleophile: A slight excess of sodium methoxide (1.5 eq) is used to ensure the reaction goes to completion, compensating for any potential side reactions or degradation.

-

Aqueous Workup: The NH₄Cl wash helps to neutralize any remaining base, preventing potential hydrolysis of the product or esters during extraction.

-

-

Expected Characterization (¹H NMR, CDCl₃): Peaks corresponding to the aromatic protons, the acetal methoxy protons (singlet, 6H), the acetal methine proton (singlet, 1H), and the newly introduced aryl methoxy group (singlet, 3H).

Protocol 3.2: Synthesis of 1-(3-(Dimethoxymethyl)phenyl)piperidine (N-Arylation)

-

Principle: This protocol details the amination of the aryl chloride using a secondary amine, piperidine. A base is required to neutralize the HCl generated in situ, driving the reaction forward. High temperatures are necessary due to the substrate's low reactivity.[9]

-

Materials and Reagents:

-

1-Chloro-3-(dimethoxymethyl)benzene (1.0 eq)

-

Piperidine (2.0 eq)

-

Potassium carbonate (K₂CO₃), finely powdered (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or DMSO

-

Ethyl acetate

-

Water, Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Sealed reaction vessel (e.g., pressure tube).

-

-

Step-by-Step Procedure:

-

In a pressure tube, combine 1-Chloro-3-(dimethoxymethyl)benzene (1.0 eq), piperidine (2.0 eq), and potassium carbonate (2.0 eq).

-

Add anhydrous DMF or DMSO (approx. 4 mL per 1 mmol of aryl chloride).

-

Seal the vessel tightly and place it in a pre-heated oil bath at 130-150 °C.

-

Stir the reaction vigorously for 18-36 hours. Monitor progress by GC-MS.

-

Cool the reaction to room temperature. Caution: Vessel may be under pressure.

-

Dilute the mixture with water and extract three times with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

-

Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the desired N-aryl piperidine.

-

-

Causality and Insights:

-

Base: K₂CO₃ is a crucial component; it acts as an acid scavenger, preventing the protonation of the piperidine nucleophile by the HCl byproduct, which would otherwise render it non-nucleophilic.[9]

-

Sealed Vessel: The use of a sealed tube is necessary to reach temperatures above the boiling point of piperidine, which is required to achieve a reasonable reaction rate.

-